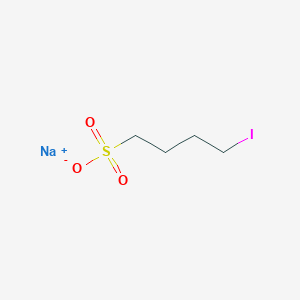

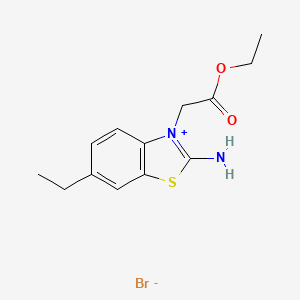

6-Chloro-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole derivatives, such as the one you mentioned, are a class of compounds that have a benzene ring fused to a thiazole ring . They are found in various marine and terrestrial natural compounds and are widely used due to their pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazoles can be synthesized from the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives involves a benzene ring fused to a thiazole ring . The specific structure of “6-Chloro-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide” could not be found in the available resources.Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific compound and conditions. The synthesis of benzothiazole derivatives often involves condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For example, one derivative, 6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine, has a melting point of 254–256 °C .科学的研究の応用

Anti-Inflammatory Activity

6-Chloro-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide: derivatives have been investigated for their anti-inflammatory properties. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit cyclooxygenase (COX) enzymes, which play a key role in prostaglandin synthesis. These compounds may selectively target COX-2, reducing inflammation without causing significant gastrointestinal (GI) side effects .

Analgesic Effects

The same derivatives have shown promise as analgesics. By modulating COX-2 activity, they can alleviate pain associated with inflammation. Their potential to provide pain relief without compromising GI mucosal protection makes them interesting candidates for further study .

Ulcerogenic Properties

Understanding the ulcerogenic potential of these compounds is crucial. While traditional NSAIDs (such as aspirin) inhibit both COX-1 and COX-2, leading to GI irritation and ulceration, compounds selectively targeting COX-2 may mitigate these adverse effects. Investigating the ulcerogenic risk associated with This compound derivatives is essential .

Antimicrobial Activity

Benzothiazole derivatives often exhibit antimicrobial effects. Investigating whether this compound derivatives possess antibacterial, antifungal, or antiviral properties could yield valuable insights for drug development.

作用機序

Safety and Hazards

将来の方向性

特性

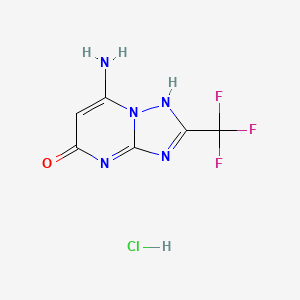

IUPAC Name |

6-chloro-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S.HI/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h3-4,6,12H,2,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCVGBKNJOXSGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=C(SC2=C1C=CC(=C2)Cl)N.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClIN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride](/img/structure/B8016683.png)

![3-(2-Methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-ium-2-amine;chloride](/img/structure/B8016685.png)

![2-Amino-3-(2-ethoxy-2-oxoethyl)-6-(methylthio)benzo[d]thiazol-3-ium bromide](/img/structure/B8016688.png)

![2-Amino-3-(2-ethoxy-2-oxoethyl)-6-isopropylbenzo[d]thiazol-3-ium bromide](/img/structure/B8016696.png)

![2-Amino-3-(2-ethoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3-ium bromide](/img/structure/B8016707.png)

![N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride](/img/structure/B8016769.png)